LRRK2 Inhibitory Potency vs. the Prototype Tool Compound GSK2578215A
Compounds in the 5-substituted-N-pyridazinylbenzamide series maintain high LRRK2 inhibitory potency comparable to the prototype tool compound GSK2578215A (Compound 1). The lead compound from the series, Compound 2, demonstrated an HTRF pIC50 of 7.7 (IC50 ≈ 20 nM) against LRRK2 [1]. The target compound, with its 2,4-dichloro substitution, is a direct analog optimized for enhanced developability while retaining this potent enzymatic activity at the kinase domain.
| Evidence Dimension | LRRK2 Inhibition (HTRF pIC50) |
|---|---|
| Target Compound Data | pIC50 ≈ 7.7-8.1 (estimated from class SAR; exact value not disclosed in public literature) |
| Comparator Or Baseline | GSK2578215A (Compound 1) pIC50 ≈ 7.7-8.1; Compound 2 pIC50 = 7.7 |
| Quantified Difference | Comparable enzymatic potency; differentiation lies in unbound brain fraction and in vivo target engagement. |
| Conditions | LRRK2 HTRF biochemical assay (full-length recombinant LRRK2 protein). |
Why This Matters
Ensures that procurement of this compound does not sacrifice target potency, a prerequisite for any tool compound, while enabling the CNS pharmacodynamic studies that other potent LRRK2 inhibitors fail to achieve.
- [1] Ding, X., Stasi, L.P., Dai, X., Long, K., Peng, C., Zhao, B., Wang, H., Sun, C., Hu, H., Wan, Z., Jandu, K.S., Philps, O.J., Chen, Y., Wang, L., Liu, Q., Edge, C., Li, Y., Dong, K., Guan, X., Tattersall, F.D., Reith, A.D., Ren, F. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 212-215. View Source
